molecular formula C19H12ClFN2O B2428807 5-(4-Chlorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 338423-53-3

5-(4-Chlorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No. B2428807
M. Wt: 338.77
InChI Key: DCVVRDXWRNPWJG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information or context, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings (the pyridine and phenyl groups) suggests that the compound may have a planar structure. The electronegative atoms (nitrogen in the pyridine ring, the nitrile group, and the chlorine and fluorine atoms) will also influence the molecule’s shape due to their impact on the electron distribution .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. The pyridine ring and the nitrile group are both electron-deficient, so they might undergo reactions with electron-rich species (nucleophiles). The halogens (chlorine and fluorine) could potentially be replaced by other groups in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar nitrile group and the nonpolar phenyl rings. Its melting and boiling points would depend on the strength of the intermolecular forces, which are influenced by factors like molecular size and shape, and the presence of polar groups .

Scientific Research Applications

Synthesis and Chemical Properties

  • Oxidative Coupling Applications : The anion of related pyridinecarbonitrile compounds undergoes oxidative coupling, which can be used in alkaloid synthesis. This implies potential applications of 5-(4-Chlorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile in similar synthetic processes (Jahangir et al., 1990).

  • Structural and Optical Characteristics : Similar pyridine derivatives have been studied for their structural and optical properties, which could be relevant for the development of new materials or sensing devices (I. Zedan, F. El-Taweel, E. El-Menyawy, 2020).

  • Spectroscopic and Structural Analysis : Spectroscopic methods like NMR and X-ray diffraction have been employed to analyze similar compounds, indicating potential for detailed structural investigations of 5-(4-Chlorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (A. Moustafa, A. S. Girgis, 2007).

  • Antimicrobial Activity : Some pyridinecarbonitriles have shown promising antimicrobial activity, suggesting that similar studies could be conducted on 5-(4-Chlorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (Essam Abdelghani et al., 2017).

  • Formation of Complexes with Metals : The ability to form complexes with transition metals, as demonstrated by similar pyridine derivatives, can be leveraged in catalysis or material science applications (S. Sadeek et al., 2015).

Potential in Drug Discovery and Development

  • Antifungal and Antimicrobial Potentials : The synthesis and antifungal activity of related compounds underline the potential of 5-(4-Chlorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile in developing new antimicrobial agents (M. Ibrahim et al., 2008).

  • Potential in Treating HIV : A related compound has been studied as an HIV integrase inhibitor, indicating potential for 5-(4-Chlorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile in antiviral research (J. Bacsa et al., 2013).

Safety And Hazards

The safety and hazards of this compound would depend on factors like its reactivity, toxicity, and environmental impact. Handling this compound would likely require standard safety precautions for dealing with chemicals, such as using personal protective equipment and working in a well-ventilated area .

Future Directions

The future research directions involving this compound could be vast and would depend on its properties and potential applications. It could be studied for its potential uses in fields like medicine, materials science, or chemical synthesis. Researchers might also investigate its environmental impact or ways to improve its synthesis .

properties

IUPAC Name

5-(4-chlorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClFN2O/c20-17-7-5-13(6-8-17)16-9-15(10-22)19(24)23(12-16)11-14-3-1-2-4-18(14)21/h1-9,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVVRDXWRNPWJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=C(C2=O)C#N)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

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